2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE
Description
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNS/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCSNOYPODGHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE typically involves the reaction of 3-fluorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3-Fluorobenzyl chloride+AnilineNaOH, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Fluorinated compounds are known for their enhanced biological activity. Research indicates that derivatives of 2-{[(3-fluorophenyl)methyl]sulfanyl}aniline exhibit significant antimicrobial properties. For instance, studies have shown that similar fluorinated sulfonamides demonstrate potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of fluorine enhances the pharmacokinetic and pharmacodynamic profiles of these compounds, making them effective in treating infections caused by resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies reveal that fluorinated aniline derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. Molecular docking studies suggest that these compounds interact favorably with key protein targets involved in cancer progression, enhancing their efficacy compared to non-fluorinated analogs .
Polymer Chemistry
Fluorinated compounds often enhance the thermal stability and chemical resistance of polymers. Research has indicated that incorporating this compound into polymer matrices can improve their mechanical properties and resistance to solvents. This is particularly relevant in developing materials for coatings and adhesives that require high durability under harsh conditions .
Pesticide Development
The unique properties of fluorinated compounds make them suitable candidates for developing new pesticides. Studies have demonstrated that similar compounds possess insecticidal properties against common agricultural pests. The introduction of fluorine atoms can modify the behavior of these compounds, leading to increased potency and reduced environmental impact compared to traditional pesticides .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the fluorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of 2-(substituted-benzylsulfanyl)anilines, where substituents on the benzyl group modulate physicochemical and biological properties. Below is a comparative analysis with key analogs:
Structural and Molecular Properties
Electronic and Solubility Effects
- Electron-Withdrawing Groups (3-F, 2-Cl-6-F): Fluorine and chlorine atoms reduce electron density on the benzyl ring, increasing the acidity of the aniline NH₂ group.
- Electron-Donating Groups (4-CH₃, 2-OCH₃): Methyl and methoxy groups elevate electron density, improving stability against oxidation. Methoxy derivatives exhibit higher solubility in aqueous or polar organic solvents due to oxygen’s polarity .
Research Findings and Challenges
- Synthetic Accessibility: Halogenated analogs (e.g., 2-Cl-6-F derivative) require stringent reaction conditions due to steric and electronic hindrance, increasing production costs .
- Stability Issues: Thioether linkages in these compounds are susceptible to oxidative degradation, necessitating stabilizers in formulation .
- Biological Activity: Preliminary studies suggest fluorinated derivatives exhibit moderate antimicrobial activity, but further in vivo validation is needed .
Biological Activity
2-{[(3-Fluorophenyl)methyl]sulfanyl}aniline, a compound featuring a fluorinated aromatic moiety and a sulfanyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures display significant antimicrobial properties. For instance, derivatives of aniline have been shown to inhibit various bacterial strains and fungi. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane penetration and bioactivity against microbial pathogens .
Anticancer Potential
Research has demonstrated that aniline derivatives exhibit cytotoxic effects against several cancer cell lines. For example, compounds with similar structural motifs have been tested for their efficacy against breast (MCF-7), colon (Caco-2), and prostate (PC-3) cancer cells. The IC50 values for these compounds suggest moderate to potent activity, with some derivatives showing significant selectivity towards cancer cells over normal cells .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. Compounds with sulfanyl groups are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vivo studies suggest that these compounds can reduce inflammation in rodent models of arthritis .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key factors include:
- Fluorine Substitution : The position and number of fluorine atoms on the aromatic ring significantly affect the compound's potency. Studies indicate that para-substituted fluorine enhances activity compared to ortho or meta substitutions .
- Sulfanyl Group : The presence of the sulfanyl moiety is crucial for biological activity, as it participates in hydrogen bonding and enhances interactions with biological targets .
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial activity of various aniline derivatives, including those structurally similar to this compound. The findings indicated that these compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays : In vitro assays were conducted on MCF-7 and PC-3 cell lines, revealing that certain derivatives showed IC50 values below 20 µM, indicating promising anticancer properties .
- Inflammatory Pain Models : In a rodent model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), administration of related compounds resulted in significant reductions in mechanical hyperalgesia, suggesting potential therapeutic uses in pain management .
Q & A
Q. Q: What are the common synthetic routes for preparing 2-{[(3-Fluorophenyl)methyl]sulfanyl}aniline, and how can purity be optimized?
A: A reported method involves coupling a 3-fluorobenzyl thiol intermediate with 2-aminothiophenol under basic conditions (e.g., using NaH or K₂CO₃ as a base) . Post-synthesis, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) effectively removes unreacted starting materials. Drying over anhydrous magnesium sulfate ensures residual moisture elimination . For high-purity applications (>98%), recrystallization in ethanol/water mixtures is recommended.
Structural Characterization
Q. Q: Which analytical techniques are critical for confirming the structure of this compound?
A:
- NMR Spectroscopy : ¹H and ¹³C NMR resolve the aniline NH₂ group (δ ~5.0 ppm, broad singlet) and sulfanyl-linked methylene protons (δ ~3.8 ppm, singlet). The 3-fluorophenyl aromatic protons show splitting patterns consistent with meta-substitution .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 262.07 (calculated for C₁₃H₁₂FNS⁺: 262.07) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages should align with theoretical values (e.g., C: 59.76%, H: 4.61%, N: 5.34%, S: 12.23%) .
Substituent Effects on Reactivity
Q. Q: How does the 3-fluoro substituent influence the compound’s reactivity compared to non-fluorinated analogs?
A: The electron-withdrawing fluorine atom increases electrophilicity at the sulfur atom, enhancing susceptibility to nucleophilic substitution or oxidation reactions . For example, in analogs like 2-(2,6-dimethylphenyl)sulfanylaniline, methyl substituents sterically hinder reactivity, whereas the 3-fluoro group in this compound promotes regioselective transformations (e.g., sulfoxide formation under mild oxidative conditions) .
Stability Under Experimental Conditions
Q. Q: What are the key stability considerations for this compound during storage or reaction conditions?
A:
- Light Sensitivity : The aniline moiety is prone to oxidation; store in amber vials under inert gas (N₂/Ar) .
- Thermal Stability : Decomposition occurs above 150°C; avoid prolonged heating in open systems.
- pH Sensitivity : Protonation of the aniline NH₂ group (pKa ~4.5) affects solubility and reactivity. Use buffered aqueous solutions (pH 6–8) for biological assays .
Advanced Applications in Catalysis
Q. Q: Can this compound act as a ligand or catalyst in transition-metal-mediated reactions?
A: The sulfanyl group can coordinate to metals like palladium or copper, enabling applications in cross-coupling reactions. For instance, in Suzuki-Miyaura couplings, it stabilizes Pd(0) intermediates, though its efficacy depends on substituent electronic effects . Comparative studies with 2-(phenylsulfanylmethyl)aniline show that the 3-fluoro group slightly reduces catalytic activity but improves selectivity in aryl halide couplings .
Biological Activity and Target Identification
Q. Q: What methodologies are used to evaluate its potential bioactivity?
A:
- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts affinity for enzymes like tyrosine kinases or cytochrome P450 isoforms due to the sulfanyl-aniline pharmacophore .
- In Vitro Assays : Test inhibition of bacterial growth (MIC assays) or cytotoxicity (MTT assay) in cancer cell lines. Analogous compounds (e.g., 4-(3-chloro-4-fluorophenoxy)-2-methylaniline) show IC₅₀ values in the µM range against HeLa cells .
Contradictory Data in Spectroscopic Analysis
Q. Q: How to resolve discrepancies in NMR data for this compound across studies?
A: Variations in solvent, temperature, or concentration can shift peaks. For example, NH₂ protons may appear as a broad singlet in DMSO-d₆ but split in CDCl₃ due to hydrogen bonding . Cross-validate with IR spectroscopy (N-H stretch ~3400 cm⁻¹) and HPLC retention times .
Computational Modeling of Electronic Properties
Q. Q: Which computational methods best predict the compound’s electronic behavior?
A: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) accurately model frontier molecular orbitals. The HOMO (-6.2 eV) localizes on the aniline ring, while the LUMO (-1.8 eV) resides on the fluorophenyl-sulfanyl group, indicating nucleophilic attack at sulfur .
Regioselective Functionalization Challenges
Q. Q: What strategies improve regioselectivity during derivatization of the aniline or sulfanyl groups?
A:
- Protection/Deprotection : Acetylate the NH₂ group (acetic anhydride/pyridine) to direct electrophiles to the sulfur atom .
- Directed Ortho-Metalation : Use LDA to deprotonate the aniline ortho position, enabling halogenation or alkylation .
Metabolite Identification in Pharmacokinetic Studies
Q. Q: How to track and characterize metabolites of this compound in biological systems?
A: Use LC-MS/MS with collision-induced dissociation (CID) to identify major metabolites. For example, oxidation of the sulfanyl group to sulfoxide (Δ m/z +16) or sulfone (Δ m/z +32) is common . Radiolabeling (¹⁴C at the methylene carbon) aids in quantifying tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
